1-Hexyl-3-methylimidazolium
Overview
Description
1-hexyl-3-methylimidazolium is a 1-alkyl-3-methylimidazolium in which the alkyl substituent at C-1 is hexyl.
Scientific Research Applications
Sample Preparation Technique
1-Hexyl-3-methylimidazolium is used in a novel microextraction technique termed Cold-Induced Aggregation Microextraction (CIAME), which is a simple and rapid method for extraction and preconcentration of metal ions from water samples. This technique is safer compared to organic solvent extraction and has been effectively used for the determination of trace amounts of mercury in water samples (Baghdadi & Shemirani, 2008).
Petrochemical Extraction Process
1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6) is an effective solvent in petrochemical extraction processes, particularly for the removal of heptane from its azeotropic mixture with ethanol. Its selectivity and solute distribution data indicate its efficiency in such applications (Pereiro et al., 2006).
Catalysis and Electrochemistry
1-Hexyl-3-methylimidazolium hydrogen sulfate has been identified for its beneficial properties in practical applications in catalysis and electrochemistry. Studies on its conformational isomerism and interionic interactions provide insights into its suitability in these fields (Kiefer & Pye, 2010).
Ion-Selective Electrodes
The ionic liquid 1-hexyl-3-methylimidazolium hexafluorophosphate has been used as a lipophilic ionic additive in the polymeric membrane of solid contact type lead ion-selective electrodes. This application demonstrates its potential in developing sensors with good analytical parameters for detecting Pb(II) ions in water samples (Wardak, 2013).
Electrochemical Properties
Research on 1-hexyl-3-methylimidazolium tetrafluoroborate and related ionic liquids has provided insights into their fundamental properties such as viscosities, thermal stability, and electrochemical behavior. These properties are critical for their use in developing electroanalytical methods for trace determination of compounds in petroleum and its products (Beigi et al., 2013).
Ionic Liquid Stability
Studies on the stability of ionic liquids like 1-hexyl-3-methylimidazolium hexafluorophosphate have raised awareness of their potentially hazardous properties and the need for careful handling, especially in the context of seeking 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).
properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2/c1-3-4-5-6-7-12-9-8-11(2)10-12/h8-10H,3-7H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEJOWGVUQQIIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048066 | |
Record name | 3-Hexyl-1-methylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-3-methylimidazolium | |
CAS RN |
85100-82-9 | |
Record name | 1-Hexyl-3-methylimidazolium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85100-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexyl-1-methylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hexyl-1-methyl-1H-imidazolium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y87R8T6AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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